1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
Preparation Methods
The synthesis of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable diketone or ketoester . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can be compared with other similar compounds, such as:
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyrimidin-7-one: This compound has a similar core structure but differs in the nitrogen atom placement, which can affect its chemical reactivity and biological activity.
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]triazine-7-one: Another analog with a different ring system, which may exhibit distinct properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications .
Biological Activity
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS: 1105196-44-8) is a compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 206.25 g/mol. The structure includes a pyrazolo-pyridazine core, which is crucial for its biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate cellular pathways involved in cancer progression and inflammation. Recent studies have demonstrated that derivatives of pyrazolo compounds can significantly inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Anticancer Properties
This compound has shown promising results in various cancer cell lines:
- Inhibition of Aurora-A Kinase : Studies indicate that this compound inhibits Aurora-A kinase with an IC50 value of , which is critical for mitotic regulation .
- Cell Line Sensitivity : The compound exhibits varying levels of cytotoxicity across different cancer cell lines:
Anti-inflammatory Effects
The pyrazolo derivatives have also been evaluated for their anti-inflammatory properties. They have been shown to reduce the expression of pro-inflammatory cytokines and inhibit pathways that lead to inflammation.
Study 1: Inhibition Profile
A study conducted by Li et al. highlighted the compound's effectiveness against various cancer types. The research focused on its selective inhibition of Aurora-A kinase and its impact on cell proliferation in vitro.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.46 |
NCI-H460 | 0.03 |
SF-268 | 31.5 |
Study 2: Structural Activity Relationship (SAR)
Further investigations into the SAR of pyrazolo compounds revealed that modifications at specific positions on the pyrazole ring could enhance anticancer activity. For instance, substituents at the N1 and C3 positions were found to significantly affect potency against CDK2 and Aurora-A kinases .
Properties
IUPAC Name |
1-tert-butyl-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-7-5-11-14(10(2,3)4)8(7)9(15)13-12-6/h5H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQZARONURLLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=NN2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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